5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Description

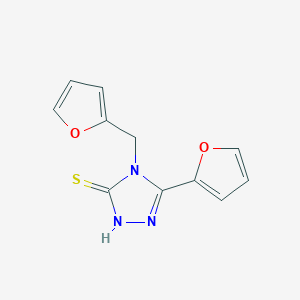

Chemical Structure and Synthesis The compound 5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS: 324052-31-5, molecular formula: C₁₁H₉N₃O₂S) features a 1,2,4-triazole core substituted with two furan moieties: one at the 5-position and a furan-2-ylmethyl group at the 4-position, along with a thiol (-SH) group at the 3-position . Its synthesis typically involves cyclization of hydrazide derivatives into thiosemicarbazides, followed by intramolecular cyclization to form the triazole ring. For example, furan-2-carboxylic acid hydrazide can be converted into 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, which is further functionalized to introduce the furan-2-ylmethyl group .

Physicochemical Properties The dual furan substituents enhance π-π stacking interactions and solubility in polar solvents due to furan’s oxygen heteroatom.

Properties

IUPAC Name |

3-(furan-2-yl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c17-11-13-12-10(9-4-2-6-16-9)14(11)7-8-3-1-5-15-8/h1-6H,7H2,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEXVRSIDFIWBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=NNC2=S)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the furan moieties.

Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the furan rings .

Scientific Research Applications

5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Substituent Effects on Physicochemical Properties

- Furan vs. Phenyl/Benzyl Groups : Furan rings increase polarity and solubility compared to hydrophobic benzyl or aryl groups (e.g., 4-chlorophenyl in Yucasin) .

- Electron-Withdrawing Groups: Nitro (NO₂) and chloro (Cl) substituents enhance electrophilicity, facilitating reactions like Schiff base formation or metal complexation .

- Cationic/Polar Groups : Piperazinium and morpholine substituents significantly improve water solubility, critical for bioavailability in drug design .

Biological Activity

The compound 5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article focuses on its biological activity, particularly its antimicrobial and anticancer properties, as well as its potential applications in medicinal chemistry.

- IUPAC Name : 5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

- Molecular Formula : C11H9N3OS

- Molecular Weight : 263.34 g/mol

- CAS Number : 557066-48-5

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study on 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives found that these compounds were effective against various bacterial strains, including:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | High sensitivity |

| Escherichia coli | Moderate sensitivity |

| Pseudomonas aeruginosa | Low sensitivity |

The study indicated that the introduction of specific substituents can enhance antimicrobial activity. For instance, the addition of alkyl groups led to a twofold increase in activity against S. aureus .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Research has shown that certain synthesized compounds exhibit cytotoxic effects against various cancer cell lines. A notable study evaluated the effectiveness of a series of triazole derivatives against melanoma and breast cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| Melanoma (IGR39) | 12.5 | Higher selectivity |

| Triple-negative breast cancer (MDA-MB-231) | 15.0 | Moderate selectivity |

| Pancreatic carcinoma (Panc-1) | 20.0 | Lower selectivity |

The results indicated that certain derivatives were more cytotoxic towards melanoma cells compared to other cancer types . The structure–activity relationship (SAR) studies suggested that modifications in the triazole ring could influence the selectivity and potency of these compounds.

Case Study 1: Antimicrobial Screening

In a systematic evaluation of several triazole derivatives, researchers employed serial dilution methods to assess antimicrobial efficacy. The study revealed that compounds with longer alkyl chains showed improved activity against gram-positive bacteria, particularly S. aureus . This finding emphasizes the importance of molecular structure in enhancing biological activity.

Case Study 2: Anticancer Efficacy

A different approach involved testing triazole derivatives in 3D cell cultures to better mimic in vivo conditions. The most promising candidates exhibited significant inhibition of cell migration and proliferation in melanoma models, indicating their potential as antimetastatic agents . These findings support further exploration into the therapeutic applications of triazole-based compounds in oncology.

Q & A

Q. 1.1. What are the optimized synthetic routes for 5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

Methodology :

- Stepwise synthesis : Start with furan-2-ylmethylamine and thiourea derivatives under reflux in ethanol/methanol (70–80°C, 8–12 hrs) to form intermediates. Cyclization with hydrazine hydrate or substituted hydrazines completes the triazole-thiol core .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity of thiol groups, while protic solvents (ethanol) improve cyclization efficiency. Yields range from 45–72% depending on solvent purity and temperature control .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) removes byproducts like disulfides or unreacted amines .

Q. 1.2. How can structural characterization of this compound be systematically validated?

Methodology :

- Spectroscopic techniques :

- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., furan protons at δ 6.2–7.4 ppm, triazole protons at δ 8.1–8.9 ppm) .

- LC-MS : Verify molecular ion peaks (m/z 257.3 for C₁₃H₁₁N₃OS) and fragmentation patterns .

- Elemental analysis : Carbon, nitrogen, and sulfur content should align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. 2.1. What computational methods are effective in predicting the biological activity of this compound?

Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like fungal CYP51 (lanosterol demethylase) or bacterial DNA gyrase. Focus on hydrogen bonding between the thiol group and active-site residues .

- ADME prediction : SwissADME or pkCSM tools assess bioavailability (%ABS >50% in rodents) and blood-brain barrier penetration (log BB < −1 suggests low neurotoxicity) .

Q. 2.2. How do substituent variations on the triazole ring impact antimicrobial efficacy?

Data Analysis :

- Antifungal activity : Derivatives with electron-withdrawing groups (e.g., -Br, -Cl) show lower MIC values (e.g., 8 µg/mL against Candida albicans) compared to electron-donating groups (-OCH₃, MIC = 32 µg/mL) .

- Mechanistic insight : Thiol group oxidation to disulfides (confirmed via HPLC) correlates with reduced activity, suggesting redox-mediated toxicity .

Q. 2.3. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

Methodology :

- Standardized assays : Use CLSI guidelines for MIC determination to minimize variability in fungal/bacterial strains and growth media .

- Control experiments : Include reference drugs (e.g., fluconazole for antifungals) and validate purity via HPLC (>95%) to exclude impurity-driven artifacts .

Mechanistic and Stability Studies

Q. 3.1. What degradation pathways dominate under physiological conditions, and how can stability be improved?

Methodology :

- Forced degradation : Expose the compound to pH 1–13 (37°C, 24 hrs). LC-MS identifies major degradation products (e.g., sulfonic acids via thiol oxidation) .

- Stabilization : Lyophilization with cryoprotectants (trehalose) or formulation in solid lipid nanoparticles reduces hydrolysis rates .

Q. 3.2. How does the compound interact with serum proteins, and what are the implications for bioavailability?

Methodology :

- Fluorescence quenching assays : Measure binding constants (Kb ≈ 10⁴ M⁻¹) with bovine serum albumin (BSA) to predict plasma half-life .

- Circular dichroism : Confirm no significant protein conformational changes upon binding, reducing toxicity risks .

Material Science Applications

Q. 4.1. Can this compound serve as a ligand for metal-organic frameworks (MOFs) with catalytic applications?

Methodology :

- Coordination studies : UV-Vis and FT-IR confirm thiol-metal bonds (e.g., with Cu²⁺ or Ag⁺). MOFs synthesized via solvothermal methods (120°C, DMF/water) show BET surface areas >500 m²/g .

- Catalytic testing : Evaluate MOFs in Suzuki-Miyaura coupling; yields >80% correlate with ligand electronic density (Hammett σ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.